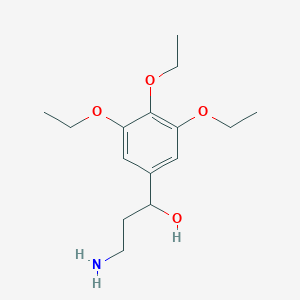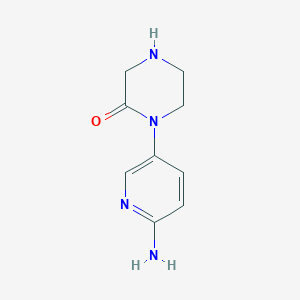
1-(6-Aminopyridin-3-yl)piperazin-2-one
Vue d'ensemble
Description
“1-(6-Aminopyridin-3-yl)piperazin-2-one” is a heterocyclic compound. It’s also known as “1-(6-aminopyridin-3-yl)piperazin-2-one hydrochloride” with a CAS Number of 2413868-84-3 . The molecular weight of the hydrochloride form is 228.68 .
Molecular Structure Analysis
The InChI code for “1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride” is1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “1-(6-Aminopyridin-3-yl)piperazin-2-one” has a molecular weight of 192.22 . Its hydrochloride form is a powder and is stored at room temperature .Applications De Recherche Scientifique
Anticancer Activity
1-(6-Aminopyridin-3-yl)piperazin-2-one derivatives have been researched for their potential in anticancer therapies. For instance, a study synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, which showed significant anti-proliferative activities against human breast cancer and kidney cell lines, surpassing the efficacy of curcumin, a known anticancer drug (Parveen et al., 2017). Another research evaluated derivatives of this compound as TRPV4 antagonists, finding them effective in analgesic models in guinea pigs and rats, which may suggest potential applications in pain management related to cancer (Tsuno et al., 2017).
Crystal Structure Analysis
Studies involving the crystal structure of compounds related to 1-(6-Aminopyridin-3-yl)piperazin-2-one have been conducted to understand their molecular configurations. For example, the hydrochloride salt of a related compound was analyzed, providing insights into its structural properties (Ullah & Stoeckli-Evans, 2021).
Antibacterial and Antifungal Activities
The compound and its derivatives have also been explored for antimicrobial properties. A study synthesized novel derivatives that showed potential antibacterial and antifungal activities against various bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Babu et al., 2015).
Development of Novel Mannich Bases for Prostate Cancer
Derivatives of 1-(6-Aminopyridin-3-yl)piperazin-2-one have been used to develop novel Mannich bases with anticancer activities against prostate cancer cell lines, showcasing their potential in prostate cancer therapeutics (Demirci & Demirbas, 2019).
Safety And Hazards
The compound “1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride” has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with it, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Propriétés
IUPAC Name |
1-(6-aminopyridin-3-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAWIWODFOUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyridin-3-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
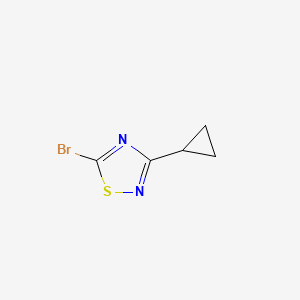
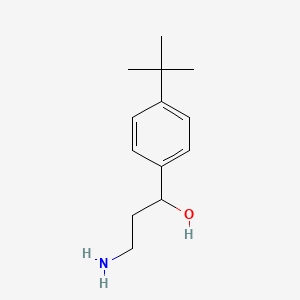

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

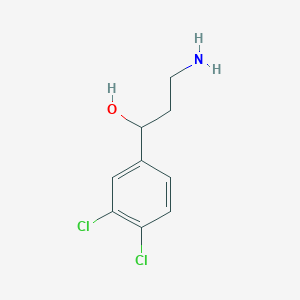
![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)


